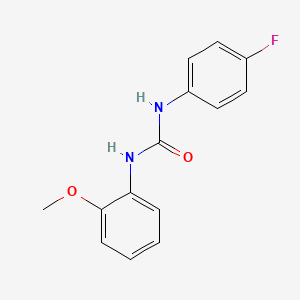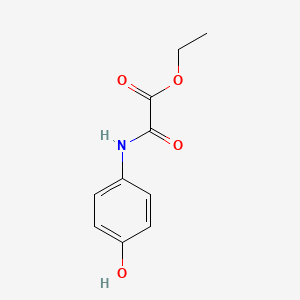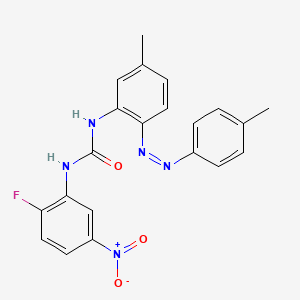
1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea is a complex organic compound that features a combination of fluoro, nitro, methyl, and diazenyl functional groups
Preparation Methods
The synthesis of 1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Diazotization and Coupling: Formation of the diazenyl group through diazotization followed by coupling with a suitable aromatic compound.
Urea Formation: Reaction of the intermediate compounds with isocyanates to form the final urea derivative.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea involves its interaction with specific molecular targets. The fluoro and nitro groups may participate in hydrogen bonding and electrostatic interactions, while the diazenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea include:
1-(2-Fluoro-5-nitrophenyl)-3-phenylurea: Lacks the diazenyl and methyl groups.
1-(2-Fluoro-5-nitrophenyl)-3-(5-methylphenyl)urea: Lacks the diazenyl group.
1-(2-Fluoro-5-nitrophenyl)-3-(p-tolyldiazenyl)phenyl)urea: Lacks the methyl group.
The uniqueness of this compound lies in the combination of all these functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18FN5O3 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)-3-[5-methyl-2-[(4-methylphenyl)diazenyl]phenyl]urea |
InChI |
InChI=1S/C21H18FN5O3/c1-13-3-6-15(7-4-13)25-26-18-10-5-14(2)11-20(18)24-21(28)23-19-12-16(27(29)30)8-9-17(19)22/h3-12H,1-2H3,(H2,23,24,28) |
InChI Key |
XAUOKVREUHBSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C)NC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


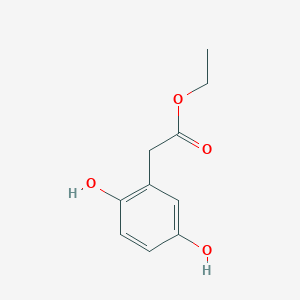

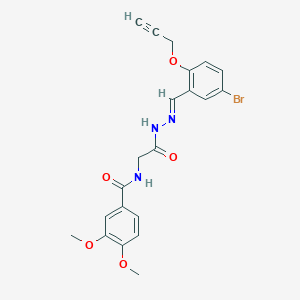






![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)
